molecular formula C27H22ClN5O4 B2658266 2-chloro-N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide CAS No. 1111035-18-7

2-chloro-N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide

Cat. No.: B2658266
CAS No.: 1111035-18-7
M. Wt: 515.95
InChI Key: CQYMWFGPKYLYPZ-UHFFFAOYSA-N
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Description

The compound 2-chloro-N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide is a benzamide derivative featuring a 1,2,4-oxadiazole core, a substituted imidazole ring, and a 3,4-dimethoxyphenyl group. The chloro and dimethoxy groups likely influence lipophilicity and binding interactions, while the oxadiazole and imidazole rings may contribute to hydrogen bonding or metal coordination .

Properties

IUPAC Name

2-chloro-N-[4-[[4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN5O4/c1-35-23-12-9-18(13-24(23)36-2)25-31-27(37-32-25)22-15-33(16-29-22)14-17-7-10-19(11-8-17)30-26(34)20-5-3-4-6-21(20)28/h3-13,15-16H,14H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYMWFGPKYLYPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)C5=CC=CC=C5Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide (CAS Number: 1111035-18-7) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • A chlorine atom at the 2-position of the benzamide moiety.
  • An oxadiazole ring which is known for its diverse biological activities.
  • A dimethoxyphenyl group , enhancing its lipophilicity and potentially its bioavailability.
PropertyValue
Molecular FormulaC27H22ClN5O4
Molecular Weight515.9 g/mol
CAS Number1111035-18-7

Anticancer Properties

Research indicates that compounds containing oxadiazole and imidazole moieties exhibit significant anticancer properties. In vitro studies have shown that derivatives similar to this compound can inhibit the growth of various cancer cell lines.

  • Mechanism of Action :
    • The compound may exert its anticancer effects by inhibiting specific enzymes involved in cell proliferation and survival pathways. For instance, studies have demonstrated inhibition of Histone Deacetylases (HDAC) and Carbonic Anhydrase (CA) , both of which are implicated in cancer progression .
    • Molecular docking studies suggest strong binding affinities to targets such as EGFR and Src , which are critical in cancer signaling pathways .
  • Case Studies :
    • A study screened various oxadiazole derivatives against multiple cancer cell lines including SNB-75 (CNS cancer) and UO-31 (renal cancer), reporting significant growth inhibition percentages . The compound exhibited IC50 values comparable to leading anticancer agents.
    • Another investigation highlighted the efficacy of similar compounds against leukemia and breast cancer cell lines, with notable growth inhibition percentages reported .

Antimicrobial Activity

The presence of both oxadiazole and imidazole rings suggests potential antimicrobial properties. Research has indicated that compounds with these structures can demonstrate activity against a range of bacterial and fungal pathogens.

  • Mechanism :
    • The antimicrobial action is often attributed to the disruption of microbial cell membranes or interference with essential metabolic pathways within the pathogens .
  • Findings :
    • Various derivatives have shown effectiveness against Gram-positive bacteria and fungi, indicating a broad spectrum of antimicrobial activity .

Summary of Research Findings

The following table summarizes key findings from research on similar compounds:

Compound NameActivity TypeIC50 Value (µM)Cell Line/Pathogen
2-(2-chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazoleAnticancer0.67PC-3 prostate cancer
N-(4-(3-(4-Methoxyphenyl) acryloyl) phenyl)-2-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl) thioacetamideAnticancer0.24EGFR
Various oxadiazole derivativesAntimicrobialN/AVarious bacteria/fungi

Comparison with Similar Compounds

Key Observations:
  • Heterocyclic Diversity : The target compound’s 1,2,4-oxadiazole and imidazole systems contrast with thiadiazole (compound 6, 8a) or triazole (compound 9c) cores in analogs. Oxadiazoles are electron-deficient, enhancing metabolic stability compared to thiadiazoles .
  • Substituent Effects : The 3,4-dimethoxyphenyl group in the target compound may improve solubility and π-π stacking versus the lipophilic trifluoromethyl group in diflufenican .
  • Synthetic Complexity : Multi-step synthesis is inferred for the target compound, whereas analogs like 8a and 6 utilize straightforward cyclization or condensation reactions .

Spectral and Analytical Data

  • IR Spectroscopy : The target compound’s benzamide C=O stretch (~1670–1700 cm⁻¹) aligns with analogs (e.g., 1605–1719 cm⁻¹ in compounds 6, 8a, and 9c), confirming amide bond integrity .
  • NMR Spectroscopy : Aromatic protons in the dimethoxyphenyl group (δ ~6.8–7.5 ppm) and imidazole/oxadiazole protons (δ ~8.0–8.5 ppm) would distinguish it from analogs like 8a, which show acetylpyridine CH₃ signals (δ 2.49 ppm) .

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